3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester
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Overview
Description
“3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester” is a chemical compound with the IUPAC name 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine . It has a molecular weight of 287.09 .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a reagent in Suzuki–Miyaura coupling . This process involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Analytical Challenges and Strategies
Pinacolboronate esters, including derivatives like 3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction, a popular method for connecting organic building blocks in complex molecule synthesis. These esters often pose significant analytical challenges, particularly due to their propensity for hydrolysis to boronic acids, which are nonvolatile and poorly soluble in organic solvents. This characteristic hinders their analysis through traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). To address these challenges, researchers have developed unconventional methods that involve non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases, which stabilize these reactive esters and facilitate their analysis (Zhong et al., 2012).
Synthesis Applications
The this compound and its analogs play a pivotal role in the synthesis of various organic compounds. For example, they are used as robust and versatile building blocks in the microwave-assisted synthesis of 2,6-disubstituted-3-amino-imidazopyridines, demonstrating their broad utility in creating diverse compound libraries. The boronate functional group in these esters exhibits remarkable tolerance to Lewis acid catalyzed cyclizations, and subsequent palladium-catalyzed Suzuki coupling reactions proceed efficiently in the presence of magnesium salts. This highlights the ester's vast potential in metal-catalyzed, multicomponent reactions, especially those assisted by microwave technology (Dimauro & Kennedy, 2007).
Material Science and Polymer Research
In material science and polymer research, derivatives of pinacolboronate esters are utilized for novel applications. For instance, isopropenyl boronic acid pinacol ester (a related compound) has been used as a comonomer in radical polymerization with various vinyl monomers. This has led to the elucidation of the monomer character and the synthesis of conventionally inaccessible copolymers by replacing the boron pendant. The study demonstrates the electron-rich conjugated nature of these boron-containing monomers, as supported by density functional theory (DFT) investigations, and opens up new avenues in the synthesis of complex polymer structures (Makino, Nishikawa, & Ouchi, 2020).
Catalysis and Chemical Transformations
These esters are also effective in catalysis and chemical transformations. For example, aryl pinacolboronic esters, which are closely related to this compound, have been used in the enantioselective synthesis of indanols. They effectively add into unactivated ketone groups in the presence of rhodium complexes, serving as a complement to traditional nucleophiles like Grignards and lithium reagents for enantioselective intramolecular additions to unactivated ketones. This highlights their utility in complex organic synthesis and the formation of chiral compounds (Gallego & Sarpong, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQKERJLKEFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-95-1 |
Source
|
Record name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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